molecular formula C24H17NO6 B10867476 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl pyridine-4-carboxylate

6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl pyridine-4-carboxylate

Cat. No.: B10867476
M. Wt: 415.4 g/mol
InChI Key: IORHGCPLITZFSN-UHFFFAOYSA-N
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Description

6-(1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL ISONICOTINATE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a cycloheptafuran ring, and an isonicotinate group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL ISONICOTINATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Cycloheptafuran Ring Construction: The cycloheptafuran ring is synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Attachment of the Isonicotinate Group: The final step involves the esterification of the cycloheptafuran intermediate with isonicotinic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL ISONICOTINATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the isonicotinate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL ISONICOTINATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL ISONICOTINATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole Derivatives: Compounds with similar benzodioxole moieties, such as sesamolin and piperonyl butoxide.

    Cycloheptafuran Derivatives: Compounds with similar cycloheptafuran rings, such as certain synthetic cannabinoids.

    Isonicotinate Derivatives: Compounds with similar isonicotinate groups, such as isoniazid and nicotinic acid derivatives.

Uniqueness

6-(1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL ISONICOTINATE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H17NO6

Molecular Weight

415.4 g/mol

IUPAC Name

[6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] pyridine-4-carboxylate

InChI

InChI=1S/C24H17NO6/c1-13-22-18(26)9-17(16-3-4-19-20(10-16)29-12-28-19)11-21(23(22)14(2)30-13)31-24(27)15-5-7-25-8-6-15/h3-11H,12H2,1-2H3

InChI Key

IORHGCPLITZFSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC4=C(C=C3)OCO4)OC(=O)C5=CC=NC=C5

Origin of Product

United States

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